molecular formula C16H14N4O2S B11640639 N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide

N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11640639
M. Wt: 326.4 g/mol
InChI Key: AAROYADJLRXJDD-YVLHZVERSA-N
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Description

N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a thiophene ring, and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-hydroxyacetophenone and thiophene-2-carbohydrazide. The reaction is catalyzed by an acid or base under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with active sites, while the thiophene and pyrazole rings can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to other similar compounds. The combination of hydroxyphenyl, thiophene, and pyrazole rings in a single molecule offers a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4O2S/c1-10(11-4-2-5-12(21)8-11)17-20-16(22)14-9-13(18-19-14)15-6-3-7-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10-

InChI Key

AAROYADJLRXJDD-YVLHZVERSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC(=CC=C3)O

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC(=CC=C3)O

Origin of Product

United States

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